(6S)-2,2,6-Trimethylmorpholine;hydrochloride
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Overview
Description
(6S)-2,2,6-Trimethylmorpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound is characterized by the presence of three methyl groups attached to the morpholine ring, specifically at the 2 and 6 positions, and it is typically found in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2,2,6-Trimethylmorpholine;hydrochloride typically involves the alkylation of morpholine. One common method is the reaction of morpholine with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like sodium hydride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6S)-2,2,6-Trimethylmorpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield demethylated products.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the hydrochloride salt can react with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of (6S)-2,2,6-Trimethylmorpholine.
Reduction: Demethylated morpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
(6S)-2,2,6-Trimethylmorpholine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (6S)-2,2,6-Trimethylmorpholine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its nitrogen and oxygen atoms. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or conformation. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the three methyl groups.
N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
2,6-Dimethylmorpholine: A derivative with two methyl groups at the 2 and 6 positions.
Uniqueness
(6S)-2,2,6-Trimethylmorpholine;hydrochloride is unique due to the presence of three methyl groups, which can influence its chemical reactivity and interactions with molecular targets. This structural feature can enhance its stability and specificity in certain applications compared to its analogs.
Properties
IUPAC Name |
(6S)-2,2,6-trimethylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-8-5-7(2,3)9-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCDVNIXTFGKFD-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC(O1)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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